molecular formula C11H9ClN2 B561131 4-Chloro-3-(pyridin-2-YL)aniline CAS No. 879088-41-2

4-Chloro-3-(pyridin-2-YL)aniline

Cat. No.: B561131
CAS No.: 879088-41-2
M. Wt: 204.657
InChI Key: QWVLHTCIAZPQAY-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyridin-2-yl)aniline is an organic compound with the molecular formula C11H9ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the fourth position and a pyridin-2-yl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-(pyridin-2-yl)aniline involves the reduction of 2-(2-chloro-5-nitrophenyl)pyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium on carbon catalyst to ensure efficient reduction of the nitro group to an amine group .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(pyridin-2-yl)benzenamine
  • 2-(Pyridin-2-yl)aniline
  • 4-Chloro-3-iodoaniline

Uniqueness

4-Chloro-3-(pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridin-2-yl group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-chloro-3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLHTCIAZPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653956
Record name 4-Chloro-3-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879088-41-2
Record name 4-Chloro-3-(2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879088-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-(pyridin-2-yl)nitrobenzene (1.47 g, 6.26 mmol) was suspended in EtOH (35 mL), and the SnCl2 (3.87 g; 20.4 mmol) and conc. HCl (5 mL) were added and rinsed in with a further 5 mLs EtOH. The solution was placed in a 40° C. oil bath and heated to 60° C. The solution was stirred at 60° C. for 1½ hr., cooled to RT and diluted with 1 N HCl (100 mL). This solution was poured into an Et2O/1 N HCl solution (100 mL:150 mL) and extracted. The aqueous layer was diluted with EtOAc (250 mL), cooled to 0° C., and made basic with 10 N NaOH (50 mL). This solution was extracted (EtOAc, 2×), and the combined organics were washed with brine and dried over Na2SO4 and charcoal. Suction filtration through celite gave a clear colorless solution which was concentrated to yield 4-chloro-3-(pyridine-2-yl)aniline (1.21 g, 5.93 mmol, 94% yield) as a cream colored crystalline solid which was used in the next reaction without further purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

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